![molecular formula C20H18N2O6 B5158534 allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5158534.png)
allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MANA and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate is not fully understood. However, it has been suggested that MANA inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that MANA may interfere with the synthesis of bacterial cell walls, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, MANA has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate has advantages and limitations for lab experiments. One advantage is that it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, MANA has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various diseases. One limitation is that the mechanism of action of MANA is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are many future directions for the study of allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to investigate its anti-inflammatory and anti-microbial properties and its potential use in the treatment of various diseases. Additionally, future studies can focus on optimizing the synthesis method of MANA and understanding its mechanism of action.
Synthesemethoden
Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate can be synthesized using different methods. One of the methods involves the reaction of 2-methoxybenzoyl chloride with allylamine to form N-allyl-2-methoxybenzamide. This intermediate is then reacted with 4-nitrophenylacrylic acid to form the final product, this compound. Another method involves the reaction of 4-nitrophenylacrylic acid with allylamine to form N-allyl-4-nitrophenylalanine. This intermediate is then reacted with 2-methoxybenzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MANA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. Additionally, MANA has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-3-12-28-20(24)17(13-14-8-10-15(11-9-14)22(25)26)21-19(23)16-6-4-5-7-18(16)27-2/h3-11,13H,1,12H2,2H3,(H,21,23)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGCAWIEEXCOKY-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

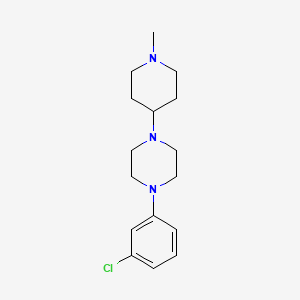
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158465.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B5158472.png)
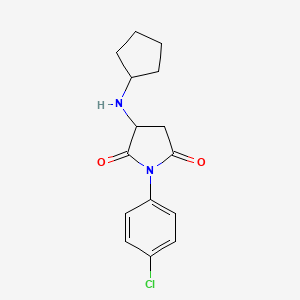
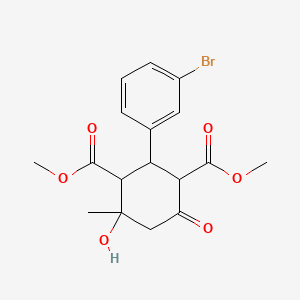
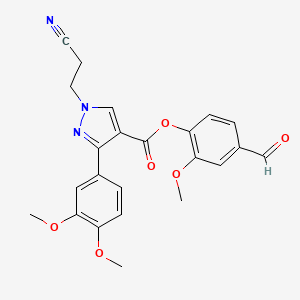
![3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158532.png)
![2-(3-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5158543.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5158551.png)
![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)
![4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)
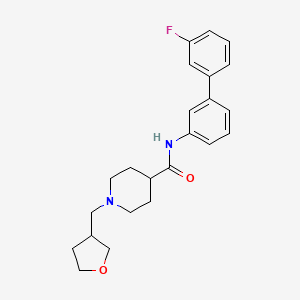
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)